2-AMINO-5-(3,5-DIFLUOROPHENYL)NICOTINIC ACID
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Overview
Description
2-Amino-5-(3,5-difluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H8F2N2O2 It is a derivative of nicotinic acid, where the amino group is positioned at the second carbon of the pyridine ring, and the 3,5-difluorophenyl group is attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(3,5-difluorophenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoroaniline and 2-chloronicotinic acid.
Nucleophilic Substitution: The 3,5-difluoroaniline undergoes nucleophilic substitution with 2-chloronicotinic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3,5-difluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-5-(3,5-difluorophenyl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of nicotinic acid derivatives with biological targets.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-(3,5-difluorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic receptors. The compound binds to these receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenylpyridine: Similar structure but lacks the fluorine atoms.
2-Amino-5-(3,5-dichlorophenyl)nicotinic acid: Similar structure with chlorine atoms instead of fluorine.
2-Amino-5-(3,5-dimethylphenyl)nicotinic acid: Similar structure with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 2-amino-5-(3,5-difluorophenyl)nicotinic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These properties can enhance its efficacy and selectivity in various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
2-amino-5-(3,5-difluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-8-1-6(2-9(14)4-8)7-3-10(12(17)18)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGIBBSQSJEXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687335 |
Source
|
Record name | 2-Amino-5-(3,5-difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261990-81-1 |
Source
|
Record name | 2-Amino-5-(3,5-difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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